molecular formula C10H14N2S B601096 2,6-Diethylpyridine-4-carbothioamide CAS No. 1391052-80-4

2,6-Diethylpyridine-4-carbothioamide

Cat. No. B601096
M. Wt: 194.30
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethylpyridine-4-carbothioamide (2,6-DEP-4-CTA) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It has been used in a variety of fields, from biochemistry to drug development, and is of particular interest to researchers due to its ability to interact with a range of biomolecules.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

  • Vibrational Spectroscopy and Structural Analysis : 2-ethylpyridine-4-carbothioamide, a related compound, has been studied for its vibrational spectroscopic properties, including Fourier transform Raman and infrared spectra. These studies provide insights into the molecule's structure and potential energy distribution, important for understanding its physical and chemical properties (Muthu, Ramachandran, & Uma maheswari, 2012).

Antifungal and Antimycobacterial Properties

  • Antifungal Potency : A series of 2-alkylthiopyridine-4-carbothioamides, chemically related to 2,6-Diethylpyridine-4-carbothioamide, have demonstrated fair inhibitory activity against certain yeasts and dermatophytes, indicating potential as antifungal agents (Klimesová, Otčenášek, & Waisser, 1996).

Antitumor Activity

  • Ribonucleotide Reductase Inhibition and Antitumor Activity : Compounds like 2,2'-Bipyridyl-6-carbothioamide, structurally similar to 2,6-Diethylpyridine-4-carbothioamide, have shown significant in vitro and in vivo antitumor activity. This is primarily due to their inhibition of ribonucleotide reductase, a key enzyme in cell proliferation (Nocentini & Barzi, 1997).

Chelating Properties and Metal Complexes

  • Formation of Metal Complexes : Studies on 2,2'-bipyridine-6-carbothioamide, similar to 2,6-Diethylpyridine-4-carbothioamide, have shown its ability to form complexes with various metals, demonstrating potential applications in coordination chemistry and possibly in the development of new therapeutic agents (Lima et al., 2000).

Interaction with DNA

  • DNA Interaction Studies : Carbothioamide ruthenium (II) complexes, related to 2,6-Diethylpyridine-4-carbothioamide, have been studied for their interaction with calf-thymus DNA, suggesting potential applications in understanding DNA interactions and possibly in the development of new drugs (Muthuraj & Umadevi, 2018).

properties

IUPAC Name

2,6-diethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-3-8-5-7(10(11)13)6-9(4-2)12-8/h5-6H,3-4H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPAKUOODAWMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylpyridine-4-carbothioamide

CAS RN

1391052-80-4
Record name 2,6-Diethylpyridine-4-carbothioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIETHYLPYRIDINE-4-CARBOTHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5HK2A2L9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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